(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a cyano group and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of (1R,3S)-3-aminocyclopentanol with a suitable cyano source under controlled conditions. For example, dissolving (1R,3S)-3-aminocyclopentanol in water and adjusting the pH with ammonia water in an ice water bath can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: A structurally similar compound with two carboxylic acid groups instead of a cyano group.
(1R,3S)-3-aminocyclopentanol: The precursor used in the synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid.
Uniqueness
The presence of both a cyano group and a carboxylic acid group in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWCRIBGDUFUKB-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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